Meta-Substitution Spatial Geometry vs. Ortho/Para
The meta (1,3-) substitution pattern of Methyl 3-(iso-pentylthio)phenyl sulfide places the two sulfur atoms at a 120° angle on the phenyl ring, creating a spatial separation and electronic environment distinct from both the ortho (1,2-, 60° angle) and para (1,4-, 180° angle) isomers. This geometric difference is critical for applications requiring specific bite angles for metal coordination or defined spatial orientation of functional groups . While direct comparative assay data for this compound are lacking in the public domain, well-established principles of aromatic substitution indicate that meta-substituted bis-thioethers have different dipole moments and reactivity profiles compared to ortho and para isomers [1].
| Evidence Dimension | Substitution Pattern Geometry |
|---|---|
| Target Compound Data | Meta (1,3-) substitution; SMILES CSC1=CC=CC(SCCC(C)C)=C1 |
| Comparator Or Baseline | Ortho (1,2-) isomer CAS 1443303-98-7; Para (1,4-) isomer CAS 1443348-93-3 |
| Quantified Difference | Qualitative geometric and electronic difference based on substitution position; specific quantitative comparative data not available in public literature |
| Conditions | Structural analysis based on SMILES and IUPAC nomenclature from vendor technical datasheets |
Why This Matters
For researchers designing metal-organic complexes, sensors, or structure-activity relationship studies, the regioisomer must be precisely specified, as the spatial arrangement of sulfur atoms dictates coordination geometry and intermolecular interactions.
- [1] Oae, S. (Ed.). Organic Chemistry of Sulfur. Plenum Press, 1977. General reference on thioether structure-reactivity relationships. View Source
